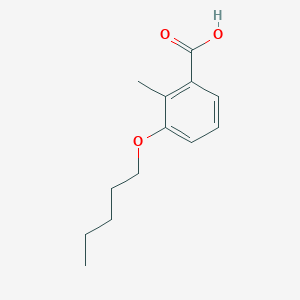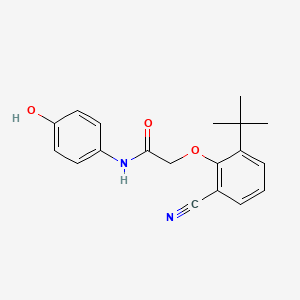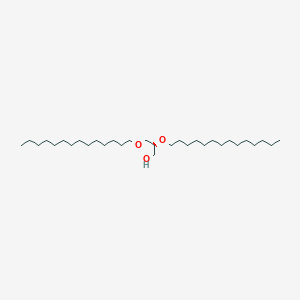
(S)-1,2-Bis-tetradecyloxy-propan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-O,O-Ditetradecyl-rac-glycerol: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a synthetic lipid molecule with two tetradecyl (C14) chains attached to the glycerol backbone. This compound is often used in the study of lipid bilayers and membrane dynamics due to its structural similarity to natural lipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-O,O-Ditetradecyl-rac-glycerol can be synthesized from 1-bromotetradecane through a series of chemical reactions. The synthesis involves the reaction of 1-bromotetradecane with glycerol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods: The industrial production of 1,2-O,O-Ditetradecyl-rac-glycerol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-O,O-Ditetradecyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
1,2-O,O-Ditetradecyl-rac-glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems due to its lipid-like properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mecanismo De Acción
The mechanism of action of 1,2-O,O-Ditetradecyl-rac-glycerol involves its incorporation into lipid bilayers, where it interacts with other lipid molecules to modulate membrane fluidity and permeability . The compound targets cell membranes and affects various signaling pathways involved in cell growth and differentiation .
Comparación Con Compuestos Similares
1,2-O-Dihexadecyl-rac-glycerol: A similar compound with hexadecyl (C16) chains instead of tetradecyl (C14) chains.
1,2-O-Dioctadecyl-rac-glycerol: Another similar compound with octadecyl (C18) chains.
Comparison: 1,2-O,O-Ditetradecyl-rac-glycerol is unique due to its specific chain length (C14), which provides distinct physical and chemical properties compared to its analogs. The shorter chain length results in different melting points, solubility, and interaction with other lipid molecules .
Propiedades
Fórmula molecular |
C31H64O3 |
|---|---|
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
(2S)-2,3-di(tetradecoxy)propan-1-ol |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1 |
Clave InChI |
IAJHLVPJJCPWLF-HKBQPEDESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
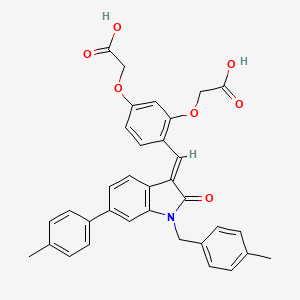
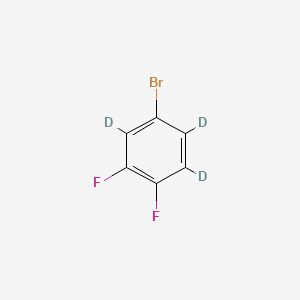
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
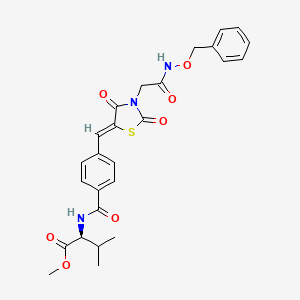
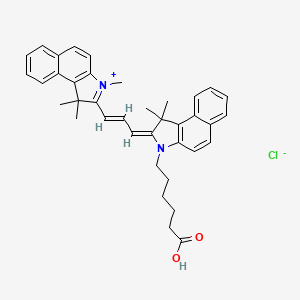
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)

